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Introduction to Bimiralisib and Cutaneous T-Cell
Lymphoma

Bimiralisib (PQR309) is a dual-acting small molecule inhibitor targeting both phosphoinositide 3-kinase
(PI3K) and mammalian target of rapamycin (mTOR) pathways, classified specifically as a selective pan-
class I PI3K inhibitor with balanced activity against mTOR. This signaling cascade represents one of the
major cancer pathways playing a critical role in regulating cancer cell growth, survival, and proliferation. In
mycosis fungoides (MF), the most common subtype of cutaneous T-cell lymphoma (CTCL), activation of the
PI3BK/AKT/mTOR pathway is associated with tumorigenesis and disease progression. Research has
demonstrated that increased expression of phosphorylated AKT correlates with poor prognosis in patients

with plaque stage MF and reduced survival across the entire MF patient cohort [1] [2].

CTCL represents an ultra-orphan disease with an incidence of approximately 10.2 per million people,
characterized by the extravasation and migration of malignant T lymphocytes to the epidermis and papillary
dermis. Early-stage MF (stage IA-IIA) typically presents as erythematosquamous patches and/or plaques on
sun-protected areas, with patients experiencing significant quality of life impairment primarily due to
pruritus and aesthetic concerns. While current therapies including phototherapy (PUVA/UVB), chlormethine

gel, and topical corticosteroids can effectively suppress early-stage MF, their chronic use is limited by
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significant side effects such as skin atrophy, phototoxicity, dermatitis, itching, photoaging, and increased risk
of skin malignancies [1] [2]. The medical need for novel topical therapies with improved safety profiles
and minimal systemic exposure drove the development of a gel formulation of bimiralisib for localized

application.

Experimental Design Overview

The first-in-human study of topical bimiralisib employed a randomized, placebo-controlled, double-
blinded design with two distinct components. Part A was an open-label, single-dose study conducted in 6
healthy volunteers (HVs) to evaluate the preliminary safety, tolerability, and pharmacokinetics of topical
bimiralisib. Part B adopted a more rigorous proof-of-concept design, randomizing 19 patients with early-
stage CTCL-MF (stage IA-IIA) in a 1:1 ratio to receive either 2.0% bimiralisib gel (n=9) or vehicle gel
placebo (n=10) once daily for 42 consecutive days. The study implemented a comprehensive
pharmacokinetic sampling protocol including frequent blood collection for systemic PK assessment and

skin punch biopsies on the final treatment day for cutaneous drug concentration measurement [1] [2].

Table 1: Study Population and Design Characteristics

Parameter Part A (Healthy Volunteers) Part B (MF Patients)

Participants 6 HVs 19 early-stage MF patients

Design Open-label Randomized, double-blind, placebo-
controlled

Treatment 2.0% bimiralisib gel + vehicle on different 2.0% bimiralisib gel (n=9) vs. vehicle gel

areas (n=10)

Duration 21 days 42 days (with possible extension to 84
days)

Application  Physician-applied at study site Self-applied at home after training

Area 400 cm? (active) + 100 cm? (vehicle) 150-200 cm? treatment area

Dose 2 mg/cm? 2 mg/cm?
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Comprehensive Pharmacokinetic Data for Topical
Bimiralisib

Cutaneous Drug Concentrations

The cutaneous pharmacokinetic profile of topical bimiralisib demonstrated meaningful drug levels in skin
tissues across both healthy volunteers and MF patients. In healthy volunteers receiving a target dose of 2
mg/cm? over 400 cm? for 21 days, the mean epidermal exposure reached 2.54 pg/g tissue, confirming
effective local drug delivery through the skin barrier. In MF patients treated for 42 days with the same
application protocol, the mean cutaneous concentration was even higher at 5.3 pg/g tissue, representing a
108% increase compared to healthy volunteers. This notable difference in cutaneous drug levels between
healthy volunteers and MF patients suggests potential disease-associated alterations in skin barrier

function, inflammation-enhanced permeability, or possible accumulation in lesional skin [1] [2] [3].

The distribution of bimiralisib throughout skin layers follows complex penetration kinetics influenced by
the multi-lamellar lipid matrix of the stratum corneum, which serves as the primary barrier to topical drug
delivery. The intercellular lipid route within the stratum corneum provides the main pathway for lipophilic
and amphiphilic molecules, with fluid lipids in the skin layer facilitating migration and insertion of drug
molecules. The transcellular pathway represents an additional route, where molecules diffuse through
keratin-filled corneocytes and the intervening lipid matrix, though this pathway generally offers greater

resistance to most compounds due to the alternating hydrophilic and hydrophobic environments [4].

Systemic Exposure and Plasma Pharmacokinetics

Despite being administered topically, bimiralisib demonstrated measurable systemic exposure in both
healthy volunteers and MF patients, though at significantly lower concentrations than those achieved in
cutaneous tissues. In healthy volunteers, application of 2 mg/cm? on 400 cm? resulted in a mean average
plasma concentration (Cavg) of 0.96 ng/mL. MF patients exhibited substantially higher systemic exposure
with a mean Cavg of 4.49 ng/mL, representing a 144% increase compared to healthy volunteers. This

pronounced difference may reflect impaired barrier function in diseased skin, increased blood flow to
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inflammatory lesions, or potentially higher systemic absorption due to differences in application technique

between physician-administered (healthy volunteers) and self-administered (MF patients) doses [1] [2].

Table 2: Pharmacokinetic Parameters of Topical Bimiralisib

PK Parameter Healthy Volunteers MF Patients Ratio (%)
Cutaneous Concentration 2.54 ug/g 5.3 ug/g +108%
Plasma Cavg 0.96 ng/mL 4.49 ng/mL +144%
Application Area 400 cm? 150-200 cm? -

Dose 2 mg/cm? 2 mg/cm? -
Treatment Duration 21 days 42 days -

The systemic safety profile of topical bimiralisib was favorable compared to historical data from oral
administration. While oral bimiralisib studies reported substantial systemic adverse events including rash,
anemia, neutropenia, depression, increased liver enzymes, and hyperglycemia, topical administration was
generally well tolerated with primarily local reactions and minimal systemic adverse events. This favorable
safety profile demonstrates the therapeutic advantage of topical formulation in maximizing target tissue
exposure while minimizing systemic toxicity, a crucial consideration for chronic conditions like MF that

require long-term treatment [1] [2].

Experimental Protocols for Cutaneous
Pharmacokinetic Assessment

Skin Penetration and Biopsy Processing Protocol

The assessment of cutaneous drug concentrations requires meticulous sample collection and processing to
ensure accurate quantification of tissue drug levels. The following protocol details the methodology used in

the bimiralisib clinical trial to determine epidermal drug concentrations:
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Biopsy Collection: On the final day of treatment (day 21 for healthy volunteers, day 42 for MF
patients), obtain 4 mm punch biopsies from the treated areas at predetermined time points following
the last drug application. For MF patients, ideal biopsy sites include representative areas of index

lesions within the treatment area [1] [2].

Sample Processing: Immediately freeze biopsy samples in liquid nitrogen and store at -80°C until
analysis. For spatial distribution assessment, some studies may utilize matrix-assisted laser
desorption/ionization (MALDI) imaging mass spectrometry to visualize drug penetration through

different skin layers [2].

Tissue Homogenization: Homogenize skin biopsies in appropriate buffer solutions using mechanical
homogenizers. Maintain samples on ice throughout processing to prevent drug degradation. The
homogenization buffer should include protease inhibitors to preserve protein integrity and potentially

phosphatase inhibitors for phosphoprotein analysis [1].

Drug Extraction: Extract bimiralisib from tissue homogenates using organic solvents such as
methanol or acetonitrile. Employ solid-phase extraction (SPE) or protein precipitation techniques to
clean up samples prior to analysis. Include internal standards (e.g., stable isotope-labeled bimiralisib)

to correct for extraction efficiency and matrix effects [1].

Analytical Quantification: Perform drug quantification using liquid chromatography with tandem
mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode. Establish a
calibration curve using blank human plasma or tissue homogenate spiked with known concentrations
of bimiralisib. Validate the method for specificity, sensitivity, linearity, accuracy, and precision

according to regulatory guidelines [1].

Clinical Efficacy Assessment Protocol

Despite demonstrating favorable cutaneous pharmacokinetics, topical bimiralisib did not show significant

clinical efficacy in the first-in-human trial. The comprehensive assessment of clinical response included both

traditional scoring methods and objective measuring technologies:

e Composite Assessment of Index Lesion Severity (CAILS): Evaluate target lesions using the

validated CAILS scoring system, which assesses erythema, scaling, plaque elevation, surface area, and
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hypo/hyperpigmentation on a 0-4 or 0-8 scale depending on the parameter. Calculate the total score as
the sum of all parameter scores, with higher scores indicating more severe disease. Perform CAILS

assessments at baseline and at regular intervals during treatment (days 14, 28, 42, and during extension
periods) [1] [2].

e Objective Lesion Severity Quantification: Complement traditional scoring with high-tech imaging

modalities including:

o Multispectral Imaging: Capture and analyze lesion characteristics across multiple wavelength
bands to quantify erythema and pigmentation.

o Skin Fluorescence Photography: Use specialized lighting and filters to assess skin condition
through fluorescence patterns.

o High-Resolution Ultrasound: Employ 22-MHz ultrasound to measure skin thickness and
echogenicity as objective markers of disease activity and treatment response [1].

o Statistical Analysis: Compare CAILS scores and objective measurements between active treatment
and placebo groups using appropriate statistical methods such as mixed-model repeated measures
(MMRM) analysis or analysis of covariance (ANCOVA). Adjust for potential confounding factors

including baseline disease severity, treatment area, and anatomical location [1].

Figure 1: Experimental Workflow for Topical Bimiralisib Clinical Pharmacokinetic Study

Formulation and Skin Penetration Considerations

Bimiralisib Gel Formulation Properties

The development of an effective topical formulation requires careful balancing of drug solubility, stability,
skin penetration, and patient acceptability. The bimiralisib 2% gel was specifically engineered to optimize

cutaneous delivery while minimizing systemic absorption. Key formulation characteristics include:

¢ Drug Concentration: 2.0% (20 mg/g) bimiralisib in a gel base, providing sufficient drug load for
effective tissue penetration while maintaining formulation stability and appropriate rheological

properties [1] [2].
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¢ Vehicle Composition: While the exact composition of the vehicle gel is proprietary, typical gel bases
for topical drug delivery include gelling agents (such as carbomers, hydroxypropyl cellulose, or
poloxamers), penetration enhancers, solvents, preservatives, and pH-adjusting agents. The vehicle used
in the clinical trial served as both placebo and drug carrier, with identical appearance between active

and placebo formulations to maintain blinding [1].

o Application Protocol: The established application protocol of 2 mg/cm? on a treatment area of 150-
200 cm? (MF patients) or 400 cm? (healthy volunteers) represents a standardized dosing approach
that ensures consistent drug delivery while accounting for variations in treatment area size. Patients

were trained in proper application technique to minimize inter-individual variability in dosing [1] [2].

Skin Barrier Challenges and Penetration Enhancement

The stratum corneum (SC) represents the primary barrier to topical drug delivery, consisting of
approximately 20 layers of flattened keratinized cells embedded in a multilamellar lipid matrix. This
outermost skin layer exhibits remarkable barrier function, being nearly 1000-times less permeable to water
than other biomembranes. The unusual lipid composition of the SC—devoid of phospholipids but rich in
ceramides, cholesterol, and free fatty acids—creates a highly ordered, interdigitated configuration that forms

gel-phase membrane domains rather than the liquid crystalline systems typical of most biomembranes [4]

[5].

For a drug to successfully penetrate the skin, it must navigate through this complex barrier structure
primarily via the intercellular lipid pathway, where molecules diffuse through the narrow lipid-filled
interstices between corneocytes. The transcellular pathway offers an alternative route but requires repeated
partitioning between the lipophilic cell membranes and hydrophilic cytoplasm, presenting significant
challenges for most drugs. The structural organization of the SC creates a highly tortuous pathway that

substantially extends the diffusion distance compared to the direct transverse path [4].

© 2026 Smolecule. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8946662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8946662/
https://www.mdpi.com/2072-6694/14/6/1510
https://pmc.ncbi.nlm.nih.gov/articles/PMC8039394/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2217624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8039394/
https://www.smolecule.com/products/s002180?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability
Specifications & Pricing

Stratum Corneum Barrier Components

Lipid Matrix

(Ceramides, Cholesterol, Corneocytes

(Keratin-filled cells)

Free Fatty Acids)

Topical Application
2% Bimiralisib Gel

Drug Release
from Vehicle _-
-~

2

Stratum Corneum
(Primary Barrier)

Intercellular Route
(Major Pathway)

Viable Epidermis

Jherapeutic Target

Malignant T-Lymphocytes

B (Target Cells)

ISystemic Absorption

Systemic Circulation

Skin Penetration Pathways for Topical Bimiralisib

-

Tortuous Intercellular
Diffusion Pathway

Click to download full resolution via product page

Figure 2: Skin Penetration Pathways and Barrier Components for Topical Bimiralisib
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Conclusion and Future Directions

The cutaneous pharmacokinetic assessment of topical bimiralisib provides a compelling case study in the
development of targeted dermatologic therapies. The data demonstrate that the 2% gel formulation achieves
meaningful drug concentrations in skin tissues (2.54 pg/g in healthy volunteers and 5.3 pg/g in MF
patients) while maintaining relatively low systemic exposure (0.96 ng/mL and 4.49 ng/mL, respectively).
This favorable distribution profile represents a significant advantage over oral administration, which was
associated with substantial systemic adverse events including rash, anemia, neutropenia, depression,

increased liver enzymes, and hyperglycemia [1] [2] [3].

The lack of clinical efficacy observed in the first-in-human trial despite adequate cutaneous drug levels
presents a intriguing scientific challenge that warrants further investigation. Several factors may contribute to
this discrepancy, including potential insufficient target engagement within the malignant T-lymphocytes,
compensatory signaling pathways bypassing PI3K/mTOR inhibition, or limitations in the current
formulation's ability to deliver the drug to the specific cellular compartments housing the target lymphocytes.
Future research directions should include detailed biomarker studies to assess target modulation in skin
lesions, optimization of formulation components to enhance drug delivery to specific cellular targets, and

exploration of combination therapies with complementary mechanisms of action [1] [2].

The methodologies and protocols established in this initial evaluation of topical bimiralisib provide a robust
framework for future development of targeted topical therapies in dermatology. The integration of
comprehensive pharmacokinetic assessment with clinical efficacy measures and advanced imaging
technologies represents a state-of-the-art approach to dermatologic drug development that balances scientific
rigor with practical clinical considerations. These application notes and experimental protocols offer
researchers a validated foundation for advancing similar targeted therapies through the development pipeline,
potentially expanding treatment options for patients with cutaneous diseases who would benefit from locally

targeted treatment approaches with minimized systemic exposure [1] [4] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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